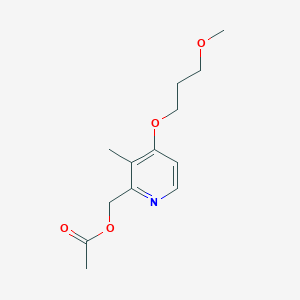

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Description

Properties

IUPAC Name |

[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4/c1-10-12(9-18-11(2)15)14-6-5-13(10)17-8-4-7-16-3/h5-6H,4,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHZMEXSIPGEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1COC(=O)C)OCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598960 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117977-19-2 | |

| Record name | [4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Abstract

This compound is a pivotal intermediate in the industrial synthesis of Rabeprazole, a proton pump inhibitor (PPI) used to treat acid-related gastrointestinal conditions. This guide provides a comprehensive overview of the predominant synthetic pathway for this key intermediate, grounded in established chemical principles and supported by peer-reviewed literature and patents. We will dissect the synthesis starting from 2,3-dimethylpyridine, focusing on the strategic N-oxidation, subsequent functionalization of the pyridine ring, and the critical Boekelheide rearrangement. This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that govern the reaction's efficiency and yield.

Introduction: The Role in Rabeprazole Synthesis

Rabeprazole is a member of the benzimidazole class of compounds that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, effectively reducing gastric acid secretion. The synthesis of Rabeprazole, like other PPIs, is a multi-step process where the construction of the substituted pyridine moiety is a critical phase. The target molecule, this compound, serves as a stable, readily prepared precursor to the reactive 2-(chloromethyl)pyridine derivative, which is ultimately coupled with 2-mercaptobenzimidazole.

The efficiency of the entire Rabeprazole synthesis is heavily dependent on the high-yield production of this key acetate intermediate. The pathway discussed herein is widely adopted due to its robust nature and the availability of starting materials.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of Rabeprazole reveals the importance of the target acetate intermediate. The final sulfoxide is formed via oxidation of a thioether, which itself is synthesized by coupling a chloromethylpyridine with a mercaptobenzimidazole. The chloromethylpyridine is derived from the corresponding hydroxymethyl derivative, which is obtained through the hydrolysis of our target acetate. The acetate is strategically formed via a rearrangement reaction on a pyridine N-oxide, a common and powerful method for functionalizing methyl groups at the C2 position of a pyridine ring.

Figure 2: Synthesis of the key N-oxide intermediate.

Step 2: Boekelheide Rearrangement to Form the Acetate

This is the pivotal transformation in the synthesis of the title compound. The reaction of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide with acetic anhydride triggers a rearrangement to functionalize the C2-methyl group. [1][2] Mechanism Insight: The reaction proceeds via a mechanism akin to the Boekelheide rearrangement. The nucleophilic N-oxide oxygen attacks one of the carbonyl carbons of acetic anhydride, forming an O-acetylated pyridinium intermediate. A proton is then abstracted from the adjacent C2-methyl group, likely by an acetate ion. The resulting methylene species undergoes a-[3][3]sigmatropic rearrangement, followed by tautomerization and elimination to yield the final product, this compound. This reaction is typically performed by heating the N-oxide directly in acetic anhydride. [4][2]

Figure 3: The final rearrangement step to yield the target acetate.

Experimental Protocols

The following protocols are representative examples derived from the literature and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

Protocol 1: Synthesis of 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide

-

Materials: 4-Chloro-2,3-dimethyl-N-oxide, 3-methoxy-1-propanol, sodium hydride (60% dispersion in oil), Dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a stirred suspension of sodium hydride in DMSO, add a solution of 3-methoxy-1-propanol in DMSO dropwise at a controlled temperature (e.g., 60-70°C). [4] 2. Stir the resulting mixture for 1 hour to ensure complete formation of the sodium alkoxide. [4] 3. Cool the reaction mass to approximately 40-45°C.

-

Add 4-Chloro-2,3-dimethyl-N-oxide portion-wise, maintaining the temperature in the 40-45°C range. [4] 5. Stir the reaction for 4-5 hours at this temperature until completion (monitored by TLC or HPLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with a suitable organic solvent, such as methylene dichloride.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure to yield the title compound, typically as an oily mass. [4]

-

Protocol 2: Synthesis of this compound

-

Materials: 4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide, Acetic anhydride.

-

Procedure:

-

Charge a reaction vessel with 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

-

Add an excess of acetic anhydride (which acts as both reagent and solvent).

-

Heat the solution to approximately 90-125°C and stir for several hours (e.g., 4-6 hours). [4][2] 4. Monitor the reaction progress by HPLC or TLC.

-

After completion, remove the excess acetic anhydride by distillation under reduced pressure. [2] 6. The resulting residue is the crude this compound, which can be used directly in the next step or purified further if required.

-

Summary of Reaction Parameters

Effective synthesis relies on careful control of reaction conditions. The table below summarizes key parameters for the core pathway.

| Step | Key Reagents | Solvent | Temperature | Typical Time | Yield |

| 1. Etherification | NaH, 3-Methoxypropan-1-ol | DMSO | 40-70°C | 4-6 hours | ~95% [2] |

| 2. Rearrangement | Acetic Anhydride | Acetic Anhydride | 90-125°C | 4-6 hours | High (often used crude) |

Conclusion and Outlook

The synthesis of this compound via the N-oxide rearrangement pathway is a robust and well-established method in the production of Rabeprazole. The strategy leverages the activating and directing effects of the N-oxide group to achieve high regioselectivity in the functionalization of the pyridine core. The Boekelheide-type rearrangement with acetic anhydride provides a direct and efficient route to introduce the acetoxymethyl group at the C2 position. For professionals in drug development, optimizing the conditions of these steps—particularly temperature control during the etherification and managing the exothermicity of quenching—is critical for ensuring high yield, purity, and operational safety on a large scale.

References

- An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 2011.

- (PDF)

- CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google P

- CN106674198A - Preparation method for key intermediate rabeprazole thioether - Google P

- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compoun. Moroccan Journal of Chemistry, 2025.

- CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide - Google P

- Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides.

- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company.

- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing).

- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.

- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES - Denmark Group, University of Illinois.

- Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals - Semantic Scholar.

- WO 2009/116072 A2 - A NOVEL AND IMPROVED PROCESS FOR THE PREPARATION OF SUBSTITUTED 2-(2-PYRIDINYLMETHYLSULFINYL)

- Process for the preparation of crystalline form of 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl] - Technical Disclosure Commons.

- KR100771655B1 - Labeprazole and its preparation method - Google P

- EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google P

- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine - ACS Publications.

Sources

- 1. asianjpr.com [asianjpr.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

physicochemical properties of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

An In-Depth Technical Guide to the Physicochemical Properties of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Introduction

This compound, a key intermediate in the synthesis of the proton pump inhibitor Rabeprazole, is a molecule of significant interest to researchers and professionals in pharmaceutical development.[1][2] Understanding its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and controlling the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive analysis of its core physicochemical characteristics, blending theoretical principles with practical experimental methodologies.

The molecular structure consists of a substituted pyridine ring, a core scaffold in many pharmaceuticals known for its ability to modulate parameters like metabolic stability and potency.[3] The molecule's specific functional groups—an ether, a methyl group, and an acetoxymethyl substituent—dictate its unique chemical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonym | 3-methyl-2-acetoxymethyl-4-(3-methoxypropoxy)pyridine | [1][4] |

| Molecular Formula | C₁₃H₁₉NO₄ | [5] |

| Molecular Weight | 253.29 g/mol | [5] |

| CAS Number | Not explicitly assigned; synthesized as an intermediate. | N/A |

Melting Point and Physical State

Scientific Context: The melting point is a critical indicator of a compound's purity. Pure crystalline substances exhibit a sharp, well-defined melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden this range.[6] For pharmaceutical intermediates, this parameter is a fundamental quality control checkpoint. While patent literature describes the synthesis of this compound, it is often generated and used in solution or as an oil, proceeding directly to the next synthetic step without isolation as a crystalline solid.[1] Consequently, a definitive melting point is not widely reported.

Expected Physical State

Based on the structure and data from similar pyridine derivatives, this compound is expected to be a viscous oil or a low-melting solid at room temperature. For comparison, the related compound 2-acetylpyridine is a liquid at room temperature with a melting point of 8 to 10 °C.[7]

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard capillary method for determining the melting point of a solid substance, a technique widely accepted in pharmaceutical analysis.

Methodology Rationale: The capillary method provides a precise and reproducible means of determining the melting range by ensuring slow, uniform heating of a small, powdered sample. The visual observation of the transition from solid to liquid against a calibrated thermometer is a time-tested, reliable technique.

Step-by-Step Protocol:

-

Sample Preparation: If the compound is a solid, finely powder a small amount. Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

-

Heating: Begin heating the block. A rapid heating rate (e.g., 10-15 °C per minute) can be used for an initial approximate determination.

-

Refined Measurement: Allow the apparatus to cool. Prepare a new sample and place it in the apparatus when the temperature is at least 20 °C below the approximate melting point found.

-

Data Acquisition: Heat slowly at a rate of 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Scientific Context: Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and reaction kinetics. The Biopharmaceutics Classification System (BCS) uses solubility to classify drugs, highlighting its importance.[8] For a synthetic intermediate like this compound, solubility dictates the choice of solvents for reaction, extraction, and purification.

Structural Analysis and Expected Solubility:

-

Pyridine Ring: The nitrogen atom can act as a hydrogen bond acceptor, contributing to solubility in polar protic solvents.[9]

-

Ether and Ester Groups: These polar functionalities enhance solubility in a wide range of organic solvents.

-

Alkyl Groups: The methyl and propoxy chains introduce lipophilic character.

Collectively, these features suggest the compound is likely miscible with many common organic solvents such as chloroform, methanol, ethyl acetate, and acetone.[10] Its solubility in water is expected to be limited but present, due to the polar groups capable of hydrogen bonding.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

This protocol is the gold standard for determining the equilibrium solubility of a compound, providing the data needed for BCS classification and process development.

Methodology Rationale: The shake-flask method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by agitating an excess of the compound in the solvent for an extended period. This mimics physiological or process conditions more accurately than rapid dissolution tests.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, pH-adjusted buffers, organic solvents) in a sealed, screw-cap vial.

-

Equilibration: Place the vials in a shaker or agitator maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let undissolved solids settle. Centrifuge the samples at high speed to ensure clear separation of the supernatant.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Acidity/Basicity (pKa)

Scientific Context: The pKa value is a measure of the acidity of a compound. For a basic compound like pyridine, the pKa refers to its conjugate acid (the pyridinium ion). This value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.[11]

Structural Analysis and pKa Estimation: The basicity of the pyridine nitrogen is influenced by the electronic effects of its substituents.

-

Pyridine (unsubstituted): pKa of the conjugate acid is ~5.23.[11]

-

-CH₃ group (at C3): An electron-donating group, which slightly increases basicity (raises pKa).

-

-CH₂OAc group (at C2): The acetate group is electron-withdrawing, which decreases the electron density on the ring and thus lowers basicity (lowers pKa).

-

-O(CH₂)₃OCH₃ group (at C4): The alkoxy group is strongly electron-donating through resonance, which significantly increases the electron density at the nitrogen and thus increases basicity (raises pKa).

The dominant effect is the strong electron-donating alkoxy group at the para-position (C4). Therefore, the pKa of the conjugate acid of this compound is predicted to be higher than 5.23 . Theoretical calculations on similarly substituted pyridines support that para-alkoxy groups substantially increase basicity.[12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change to determine the pKa.

Methodology Rationale: Potentiometric titration provides a direct measurement of a compound's pKa by generating a titration curve (pH vs. volume of titrant). The point of half-neutralization, where the concentrations of the basic form and its conjugate acid are equal, corresponds to the pKa value.

Step-by-Step Protocol:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture like methanol).

-

Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can be determined from the midpoint of the steepest part of the curve or by analyzing the first derivative of the titration curve.

Spectroscopic Properties

Spectroscopic analysis is essential for structural elucidation and confirmation of identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrations.[13]

Expected Characteristic Bands:

-

~1740 cm⁻¹: Strong C=O stretch from the acetate ester group.

-

~1590-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyridine ring.[14]

-

~1230 cm⁻¹: Strong C-O stretch (acyl-oxygen) of the acetate ester.

-

~1100 cm⁻¹: C-O-C stretching from the methoxypropoxy ether group.

-

~2850-3000 cm⁻¹: C-H stretching from the alkyl groups (methyl, propoxy).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.[15]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

δ ~8.3 ppm (d, 1H): Aromatic proton on the pyridine ring (H-6), downfield due to the adjacent nitrogen.

-

δ ~6.8 ppm (d, 1H): Aromatic proton on the pyridine ring (H-5).

-

δ ~5.2 ppm (s, 2H): Methylene protons of the -CH₂OAc group.

-

δ ~4.1 ppm (t, 2H): Methylene protons of the -OCH₂- group adjacent to the pyridine ring.

-

δ ~3.5 ppm (t, 2H): Methylene protons of the -CH₂OCH₃ group.

-

δ ~3.3 ppm (s, 3H): Methyl protons of the -OCH₃ group.

-

δ ~2.2 ppm (s, 3H): Methyl protons on the pyridine ring (C3-CH₃).

-

δ ~2.1 ppm (s, 3H): Methyl protons of the acetate group (-COCH₃).

-

δ ~2.0 ppm (quintet, 2H): Central methylene protons of the propoxy chain (-OCH₂CH₂CH₂O-).

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

~170 ppm: Carbonyl carbon of the ester.

-

~163 ppm: C4 of the pyridine ring (attached to the ether oxygen).

-

~155 ppm: C2 of the pyridine ring.

-

~148 ppm: C6 of the pyridine ring.

-

~125 ppm: C3 of the pyridine ring.

-

~107 ppm: C5 of the pyridine ring.

-

~68-70 ppm: Methylene carbons of the propoxy ether chain.

-

~65 ppm: Methylene carbon of the -CH₂OAc group.

-

~59 ppm: Methoxy carbon (-OCH₃).

-

~29 ppm: Central methylene carbon of the propoxy chain.

-

~21 ppm: Methyl carbon of the acetate group.

-

~12 ppm: Methyl carbon on the pyridine ring.

Conclusion

References

-

Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

I-IQ, I. H. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Diyala Journal for Pure Science. Available at: [Link]

-

Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. Available at: [Link]

-

CET Scientific Services Pte Ltd. Pyridine FTIR Spectroscopy. Available at: [Link]

-

Chen, P. C., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. Available at: [Link]

-

ResearchGate. FTIR spectra of adsorbed pyridine for different catalysts. Available at: [Link]

-

Solubility of Things. Pyridine. Available at: [Link]

-

Seybold, P. G., et al. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC - PubMed Central. Available at: [Link]

-

Patil, G., et al. (2014). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. Available at: [Link]

-

StudySmarter. Pyridine: Uses, Structure & pKa. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

Busca, G., et al. (1996). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing. Available at: [Link]

-

Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. MDPI. Available at: [Link]

-

ResearchGate. FTIR spectrum for Pyridine. Available at: [Link]

-

ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium. Available at: [Link]

-

chemeurope.com. Pyridine. Available at: [Link]

- Google Patents. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof.

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at: [Link]

- Google Patents. US2758999A - Esterification of pyridine carboxylic acids.

-

Semantic Scholar. Synthesis of degradants and impurities of rabeprazole. Available at: [Link]

-

Chem-Impex. 2-Acetamidopyridine. Available at: [Link]

-

JOCPR. Journal of Chemical and Pharmaceutical Research, 2012, 4(1):130-139. Available at: [Link]

-

LookChem. Cas 675198-19-3,[4-(3-Methyoxypropoxy). Available at: [Link]

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Pharmaffiliates. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Available at: [Link]

-

Wikipedia. 2-Acetylpyridine. Available at: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]

-

apicule. 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 675198-19-3) API Intermediate Manufacturers. Available at: [Link]

-

Sri Satyadeva Lifescience. Rabeprazole – Trusted Partner in Pharmaceutical & Life Science Solutions. Available at: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]c6ob01314a/c6ob01314a1.pdf)

Sources

- 1. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 2. RABEPRAZOLE INTERMEDIATES - Enal Drugs [enaldrugs.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 5. 3D-FA147800 - 2-acetoxymethyl4-3-methoxypropoxy-3-methylpy… [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 8. Cas 675198-19-3,[4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride | lookchem [lookchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridine [chemeurope.com]

- 11. Pyridine - Wikipedia [en.wikipedia.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. cet-science.com [cet-science.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Pivotal Intermediate: A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Proton Pump Inhibitor Synthesis

In the intricate landscape of pharmaceutical manufacturing, the journey from simple precursors to life-saving active pharmaceutical ingredients (APIs) is paved with a series of critical, yet often unheralded, intermediate compounds. One such pivotal molecule is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate , a key intermediate in the synthesis of Rabeprazole, a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions. While this acetate may not be the final therapeutic agent, its transient formation and subsequent transformation are crucial for the efficient and high-purity production of Rabeprazole. This technical guide provides an in-depth exploration of this intermediate, from its synthesis and characterization to its central role in the manufacturing of a vital medication.

Core Synthesis and Mechanistic Insights

The formation of this compound, bearing the CAS Number 117977-19-2 , is a critical step in a multi-stage synthesis of Rabeprazole.[1][2][3][4] The most common synthetic route involves a Polonovski-type rearrangement of a pyridine-N-oxide precursor.

The Synthetic Pathway: A Step-by-Step Elucidation

The synthesis commences with 4-chloro-2,3-dimethylpyridine 1-oxide, which undergoes nucleophilic substitution with 3-methoxypropan-1-ol in the presence of a strong base to yield 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. The subsequent reaction with acetic anhydride is the cornerstone of this process, leading to the formation of the title acetate intermediate.[5]

This reaction is not merely an acetylation but a sophisticated rearrangement. The acetic anhydride activates the N-oxide, facilitating an intramolecular rearrangement that results in the formation of the acetoxymethyl group at the 2-position of the pyridine ring. This transformation is pivotal as it introduces a functional handle that is essential for the subsequent coupling reaction.

Caption: Synthetic pathway to the acetate intermediate.

Experimental Protocol: Formation of the Acetate Intermediate

The following is a representative protocol for the synthesis of this compound, based on established literature.[5]

-

Reaction Setup: To a solution of 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide in a suitable solvent (e.g., toluene), add acetic anhydride.

-

Heating: The reaction mixture is heated to 90°C and stirred for approximately 6 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After completion, the excess acetic anhydride is removed under reduced pressure. The resulting residue, containing the crude this compound, is typically used in the next step without further purification.

The Central Role in Rabeprazole Synthesis

The acetate intermediate is a transient but indispensable molecule in the larger synthetic scheme of Rabeprazole. Its primary function is to serve as a precursor to a more reactive species that can be coupled with the benzimidazole moiety.

Caption: Workflow from the acetate to Rabeprazole.

The acetate is first hydrolyzed to the corresponding alcohol, [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methanol. This alcohol is then converted to a more reactive leaving group, typically a chloro derivative, 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, using a chlorinating agent like thionyl chloride. This chlorinated intermediate readily undergoes condensation with 2-mercaptobenzimidazole to form the thioether precursor of Rabeprazole.[6] The final step is the oxidation of the thioether to the sulfoxide, yielding Rabeprazole.[7]

Analytical Characterization and Data

While the acetate intermediate is often generated and consumed in situ, its formation and purity can be assessed using various analytical techniques.

| Parameter | Method | Expected Observations |

| Identity | LC-MS | Detection of the molecular ion peak corresponding to the mass of the acetate intermediate (C13H19NO4, MW: 253.29).[2][3] |

| Purity | HPLC | A single major peak with a retention time distinct from the starting material and subsequent products.[8] |

| Structure | NMR Spectroscopy | Although not routinely performed on the isolated intermediate in a manufacturing setting, 1H and 13C NMR would confirm the presence of the acetyl group and the correct substitution pattern on the pyridine ring. |

The characterization of impurities in the final Rabeprazole product can also provide indirect information about the efficiency of the acetate formation and its subsequent reactions.[9][10][11]

Conclusion: A Cornerstone of Efficient Synthesis

This compound, though a transient player, is a linchpin in the synthesis of Rabeprazole. Its formation through a Polonovski-type rearrangement is a testament to the elegant and efficient strategies employed in modern pharmaceutical chemistry. A thorough understanding of its synthesis, reactivity, and analytical profile is paramount for process optimization, impurity control, and ultimately, the consistent production of high-quality Rabeprazole for patients worldwide.

References

-

G. Mahesh Reddy, et al. Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 2007. [Link]

-

Sanjay, B. and Hammouti, B. A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. Moroccan Journal of Chemistry, 2025. [Link]

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

-

ResearchGate. Identification and characterization of potential impurities of rabeprazole sodium | Request PDF. [Link]

-

ResearchGate. Identification and synthesis of potential impurities of rabeprazole sodium. [Link]

-

Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. [Link]

-

IJRAR. A REVIEW ON DIFFERENT ANALYTICAL METHODS FOR THE ESTIMATION OF RABEPRAZOLE SODIUM. [Link]

-

Patsnap. Preparation method of rabeprazole chloride and intermediate thereof. [Link]

- Google Patents.Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.

Sources

- 1. 2-(ACETOXYMETHYL)4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | 117977-19-2 [chemicalbook.com]

- 2. 117977-19-2 CAS MSDS (2-(ACETOXYMETHYL)4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. guidechem.com [guidechem.com]

- 5. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 6. asianjpr.com [asianjpr.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Preparation method of rabeprazole chloride and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 9. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl Acetate: Structure, Synthesis, and Application in Rabeprazole Production

Abstract

This technical guide provides an in-depth analysis of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a pivotal chemical intermediate in the synthesis of Rabeprazole, a widely used proton pump inhibitor (PPI). This document is intended for researchers, chemists, and professionals in the field of drug development and active pharmaceutical ingredient (API) manufacturing. We will explore the compound's molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven synthesis protocol is presented, including mechanistic insights into the key rearrangement reaction. Furthermore, its strategic role within the broader Rabeprazole synthesis pathway is elucidated, underscoring the importance of well-characterized intermediates in ensuring the efficiency and purity of the final API.

Introduction: A Key Intermediate in Pharmaceutical Manufacturing

This compound (CAS No. 117977-19-2) is a substituted pyridine derivative whose significance is almost exclusively tied to its role as a precursor in the production of Rabeprazole.[1][2] Rabeprazole is a highly effective anti-ulcer agent that functions by irreversibly inhibiting the H+/K+-ATPase pump (proton pump) in gastric parietal cells. The multi-step synthesis of complex APIs like Rabeprazole relies on a series of stable, high-purity intermediates. This compound serves as a critical, isolable intermediate that allows for controlled progression to the subsequent steps in the manufacturing process. Its unique structure, featuring a reactive acetoxymethyl group positioned ortho to the pyridine nitrogen, is a direct result of a specific and elegant chemical transformation, making its study essential for process optimization and impurity profiling in Rabeprazole synthesis.

Molecular Structure and Physicochemical Properties

The structural integrity and functional group arrangement of an intermediate are paramount to its intended reactivity. This section details the molecular architecture and key properties of the title compound.

Chemical Structure

The molecule consists of a pyridine core substituted at four positions. A methyl group at position 3 and a 3-methoxypropoxy group at position 4 sterically and electronically influence the ring. The key functionality for its role as an intermediate is the acetoxymethyl group at the 2-position.

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key identification and physicochemical properties is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Acetoxymethyl-3-methyl-4-(3-methoxypropoxy)pyridine; Rabeprazole Impurity 49 | [3] |

| CAS Number | 117977-19-2 | [3][4] |

| Molecular Formula | C13H19NO4 | [3][4] |

| Molecular Weight | 253.29 g/mol | [3] |

| Storage Temp. | 2-8°C | [3] |

Spectroscopic Profile (Predicted)

While specific spectral data is proprietary to manufacturers, the structure allows for a confident prediction of its key spectroscopic features, which is essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the pyridine ring should appear as doublets. The methylene protons of the acetoxymethyl group (-CH₂-O-Ac) would likely be a singlet in the 4.5-5.5 ppm range. The protons of the 3-methoxypropoxy chain will present as two triplets and a multiplet for the three methylene groups, and a sharp singlet for the terminal methoxy group around 3.3 ppm. The methyl group on the pyridine ring will be a singlet around 2.2-2.4 ppm, and the acetyl methyl group will be a singlet around 2.0-2.1 ppm.

-

Mass Spectrometry (MS): In ESI positive ion mode, the spectrum would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 254.14.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption from the acetate group, typically found around 1735-1750 cm⁻¹. Additionally, characteristic C-O stretching bands for the ester and ether linkages will be present in the 1000-1300 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The formation of this compound is a chemically elegant and efficient step in the Rabeprazole synthesis pathway. It is typically not the result of a simple esterification, but rather a rearrangement.

Synthesis Workflow

The compound is synthesized from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide. This precursor is prepared by the nucleophilic substitution of 4-chloro-2,3-dimethylpyridine 1-oxide with 3-methoxypropan-1-ol in the presence of a strong base. The subsequent reaction of the N-oxide with acetic anhydride at elevated temperatures yields the target acetate intermediate.[2]

Caption: Synthesis workflow for this compound and its subsequent conversion.

Mechanistic Insight: The Boekelheide Rearrangement

The conversion of the N-oxide precursor with acetic anhydride is not a simple side-chain oxidation. It proceeds via a mechanism analogous to the Boekelheide rearrangement.

-

Activation: The nucleophilic oxygen of the pyridine N-oxide attacks one of the carbonyl carbons of acetic anhydride, forming an O-acetylated pyridinium intermediate and releasing an acetate anion.

-

Deprotonation: The acetate anion acts as a base, abstracting a proton from one of the methyl groups at the 2-position, which is now acidic due to the positively charged ring. This forms a methylene intermediate.

-

[4][4]-Sigmatropic Rearrangement: The reaction proceeds through a concerted, intramolecular[4][4]-sigmatropic rearrangement. The methylene group attacks the peroxide-like oxygen-oxygen bond of the acetyl group, leading to the formation of the final product, this compound.

This mechanistic pathway explains the high regioselectivity of the reaction, specifically functionalizing the methyl group at the 2-position. Understanding this mechanism is crucial for optimizing reaction conditions and controlling potential side-product formation.

Experimental Protocol

The following is a representative laboratory-scale protocol derived from established synthesis routes.[2]

Objective: To synthesize this compound from 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide.

Materials:

-

4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide

-

Acetic Anhydride (Ac₂O)

-

Toluene (or another suitable high-boiling solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(3-methoxypropoxy)-2,3-dimethylpyridine 1-oxide in a minimal amount of toluene.

-

Reagent Addition: Add an excess of acetic anhydride (typically 2-3 equivalents) to the solution.

-

Heating: Heat the reaction mixture to reflux (approximately 90-110°C, depending on the solvent) and maintain for several hours. The reaction progress should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and any acetic acid formed.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine to remove residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (if necessary): The crude this compound can be purified further by column chromatography or crystallization if required to meet API intermediate purity standards.

Application in the Rabeprazole Synthesis Pathway

The primary and sole significant application of this compound is as a stable precursor to the corresponding alcohol.[4][5]

-

Hydrolysis to Alcohol: The acetate group is readily hydrolyzed under basic conditions (e.g., using sodium hydroxide in ethanol) to yield (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol.[2] This step is typically high-yielding and clean. The alcohol is an important intermediate in its own right and is sometimes the starting point for alternative synthesis routes.[5][6]

-

Conversion to the Chloromethyl Intermediate: The resulting alcohol is then halogenated, most commonly using thionyl chloride (SOCl₂) or p-toluenesulfonyl chloride, to produce the highly reactive 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine.[7] This chlorinated intermediate is the electrophile that is crucial for the next key step.

-

Condensation: Finally, the 2-(chloromethyl)pyridine derivative is condensed with 2-mercaptobenzimidazole in the presence of a base.[7][8] This nucleophilic substitution reaction forms the thioether linkage, creating the core structure of Rabeprazole sulfide, which is then oxidized to produce Rabeprazole.[9]

The use of the acetate intermediate provides a robust and scalable method to introduce the necessary hydroxymethyl group, which is then activated for the critical condensation step.

Conclusion

This compound is more than just a chemical compound; it is a testament to elegant synthetic strategy in pharmaceutical manufacturing. Its formation via a Boekelheide-type rearrangement provides a regioselective and efficient method for functionalizing the pyridine core. As a stable, isolable intermediate, it represents a critical control point in the multi-step synthesis of Rabeprazole, enabling the production of this vital anti-ulcer medication with high purity and yield. A thorough understanding of its structure, synthesis, and reactivity is indispensable for any scientist or professional involved in the development, optimization, and manufacturing of proton pump inhibitors.

References

- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds. (2025). [Source details not fully available in search results].

-

An efficient synthesis of rabeprazole. (2011). Asian Journal of Pharmaceutical Research, 1(1), 01-04. [Link]

-

An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (2014).

-

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride. Pharmaffiliates. [Link]

- Labeprazole and its preparation method.

- Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity.

-

[4-(3-Methyoxypropoxy)-3-methyl-2-pyridinyl]methanol hydrochloride. LookChem. [Link]

-

A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company. [Link]

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]

-

2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride (CAS No: 675198-19-3) API Intermediate Manufacturers. apicule. [Link]

- The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 3. 2-(ACETOXYMETHYL)4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | 117977-19-2 [chemicalbook.com]

- 4. a2bchem.com [a2bchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 2-Hydroxymethyl-3-methyl-4-(3-methoxy propanoxyl)pyridine | 118175-10-3 [chemicalbook.com]

- 7. asianjpr.com [asianjpr.com]

- 8. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]

- 9. EP1818331A1 - Process for the preparation of 2-[{4-(3-methoxypropoxy)-3-methylpyridin-2-yl}methylsulfinyl]-1H-benzimidazole substantially free of sulfone impurity - Google Patents [patents.google.com]

(4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mechanism of action for this compound, a compound identified as a proton pump inhibitor (PPI). This document delves into the molecular journey of the compound, from its administration as a prodrug to its targeted, covalent inhibition of the gastric H+/K+-ATPase. We will explore the critical role of the acidic microenvironment of the parietal cell in the chemical transformation of this molecule into its active form. Furthermore, this guide outlines detailed experimental protocols for researchers to investigate and validate its inhibitory activity. The intended audience for this whitepaper includes researchers, scientists, and drug development professionals engaged in the study of gastric acid secretion and the development of related therapeutics.

Part 1: Compound Profile and Therapeutic Context

This compound is a substituted pyridine derivative belonging to the class of drugs known as proton pump inhibitors. These agents are the cornerstone of therapy for acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome. The efficacy of this class of compounds stems from their ability to profoundly and durably suppress gastric acid secretion.

The molecule is a prodrug, meaning it is administered in an inactive form and requires metabolic or chemical conversion in the body to exert its pharmacological effect. Its chemical structure is specifically designed to ensure stability at neutral pH while enabling rapid activation in a highly acidic environment, a key feature for its targeted action.

Part 2: The Molecular Target - Gastric H+/K+-ATPase

The primary and exclusive target of this compound is the H+/K+-ATPase, commonly referred to as the gastric proton pump. This enzyme is an integral membrane protein located in the secretory canaliculi of gastric parietal cells. It is responsible for the final step in gastric acid secretion: the electroneutral exchange of cytoplasmic hydronium ions (H₃O⁺) for extracellular potassium ions (K⁺). This process, which is powered by the hydrolysis of ATP, is responsible for acidifying the stomach contents to a pH of 1-2. The H+/K+-ATPase is a heterodimeric protein, consisting of a catalytic α-subunit and a glycosylated β-subunit. The α-subunit contains the ATP and ion-binding sites and is the specific target of inhibition.

Part 3: The Journey to Activation: A pH-Dependent Transformation

The mechanism of action is a sophisticated example of targeted drug delivery, relying on the unique physiology of the parietal cell.

-

Systemic Absorption and Distribution: Following oral administration, the compound, being a weak base, is absorbed in the more alkaline environment of the small intestine. It enters the systemic circulation and travels throughout the body. Due to its pKa, it can freely cross biological membranes.

-

Accumulation in the Parietal Cell Canaliculus: The compound selectively accumulates in the acidic secretory canaliculi of stimulated parietal cells. In this unique, highly acidic compartment (pH < 2), the pyridine nitrogen of the molecule becomes protonated. This protonation traps the molecule, preventing it from diffusing back across the membrane and leading to a concentration several orders of magnitude higher than in the blood.

-

Acid-Catalyzed Conversion to the Active Sulfenamide: This accumulation in an acidic environment initiates a series of acid-catalyzed chemical rearrangements. The protonated molecule undergoes a transformation into a highly reactive tetracyclic sulfenamide cation. This conversion is the critical step that transforms the inactive prodrug into its active, inhibitory form.

Caption: Activation pathway of the prodrug in the parietal cell.

Part 4: Core Mechanism: Irreversible Covalent Inhibition

The newly formed reactive sulfenamide cation is the pharmacologically active species. It does not act as a simple competitive inhibitor. Instead, it forms a stable, covalent disulfide bond with the thiol groups of specific cysteine residues located on the luminal-facing surface of the H+/K+-ATPase α-subunit. Key cysteine residues, such as Cys813 and Cys822, have been identified as primary binding sites for this class of drugs.

This covalent modification locks the enzyme in a conformationally inactive state, preventing it from undergoing the necessary changes to pump protons. Because the bond is covalent, the inhibition is irreversible. The restoration of acid secretion requires the synthesis of new H+/K+-ATPase pump units, a process that can take over 24 hours. This irreversible action is responsible for the prolonged duration of acid suppression characteristic of this drug class, which far outlasts the compound's plasma half-life.

Part 5: Experimental Protocols for Mechanistic Validation

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are required.

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of the compound on isolated gastric H+/K+-ATPase.

Methodology:

-

Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach).

-

Compound Activation: Pre-incubate the test compound at various concentrations in an acidic buffer (e.g., pH 4.0-5.0) for a defined period to allow for conversion to the active sulfenamide. A control group with no pre-incubation should be included.

-

Inhibition Reaction: Add the activated compound to the vesicle preparation.

-

Assay Initiation: Initiate the pump's activity by adding ATP and K⁺ ions. The activity can be measured by monitoring the rate of ATP hydrolysis (e.g., via a coupled spectrophotometric assay measuring NADH oxidation) or by measuring proton transport using a pH-sensitive fluorescent dye like acridine orange.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Protocol 2: Cell-Based Assay of Gastric Acid Secretion

Objective: To measure the functional effect of the compound on acid secretion in a cellular context.

Methodology:

-

Cell Culture: Culture rabbit primary gastric glands or a suitable cell line (e.g., human gastric adenocarcinoma (AGS) cells stably expressing the H+/K+-ATPase).

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

-

Stimulation: Stimulate acid secretion using a secretagogue such as histamine or forskolin.

-

Measurement of Acidification: Quantify the accumulation of acid in the extracellular medium or within intracellular acidic vacuoles. This is commonly done using the aminopyrine uptake assay, where the accumulation of radiolabeled ¹⁴C-aminopyrine (a weak base) is measured as an index of acid production.

-

Data Analysis: Determine the concentration-dependent inhibition of secretagogue-stimulated acid secretion and calculate the IC₅₀ value.

Part 6: Quantitative Data Summary

The following table summarizes key physicochemical and pharmacological parameters relevant to the mechanism of action of this class of compounds. Values are representative for rabeprazole, the active moiety.

| Parameter | Value | Significance |

| pKa | ~4.5-5.0 | Determines the propensity for accumulation in acidic compartments. |

| Activation pH | < 4.0 | The pH required for rapid conversion to the active sulfenamide. |

| IC₅₀ (H+/K+-ATPase) | Varies | A measure of the compound's potency in vitro. |

| Covalent Binding Sites | Cys813, Cys822 | Key residues on the proton pump for irreversible inhibition. |

Part 7: Conclusion

The mechanism of action of this compound is a prime example of mechanism-based, targeted drug design. Its efficacy is not merely a result of high binding affinity but is intricately linked to a series of physiological and chemical events: selective accumulation in the target compartment, pH-dependent chemical activation, and subsequent irreversible covalent inhibition of the H+/K+-ATPase. This multi-step process ensures a potent and long-lasting therapeutic effect on gastric acid secretion. Understanding this detailed mechanism is crucial for the development of next-generation acid suppressive therapies and for guiding clinical applications.

Part 8: References

-

Proton Pump Inhibitors: From Discovery to the Clinic. Gastroenterology. (Provides a comprehensive overview of the development and mechanism of PPIs). [Link]

-

The Gastric H,K-ATPase as a Drug Target. Journal of Medicinal Chemistry. (Details the structure of the proton pump and how it is targeted by drugs). [Link]

-

Pharmacology of Rabeprazole. Alimentary Pharmacology & Therapeutics. (Specific information on the pharmacokinetics and pharmacodynamics of rabeprazole). [Link]

-

Covalent Inhibition in Drug Discovery. Nature Reviews Drug Discovery. (Discusses the principles and applications of covalent inhibitors in medicine). [Link]

Spectroscopic Data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate, a key intermediate and known impurity in the synthesis of the proton pump inhibitor Rabeprazole.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as an authoritative reference for the structural elucidation and characterization of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a thorough interpretation of the spectral data, supported by extensive references to authoritative sources.

Introduction

This compound (CAS No. 117977-19-2) is a substituted pyridine derivative that plays a significant role in the pharmaceutical industry, primarily as a precursor in the synthesis of Rabeprazole.[1][2] Its molecular structure, comprising a substituted pyridine core, a methoxypropoxy ether chain, and a methyl acetate group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectroscopic data is paramount for quality control, impurity profiling, and process optimization in the manufacturing of Rabeprazole. This guide will provide a detailed theoretical and practical overview of the spectroscopic characteristics of this molecule.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. Below is a diagram of the molecular structure and a summary of the key functional groups that will be the focus of our spectroscopic analysis.

Figure 1: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Based on the structure, we can predict the chemical shifts, multiplicities, and integration values for each proton signal.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Pyridine H-5 | 8.0 - 8.2 | Doublet | 1H |

| Pyridine H-6 | 6.8 - 7.0 | Doublet | 1H |

| -CH₂- (acetate) | 5.0 - 5.3 | Singlet | 2H |

| -O-CH₂- (propoxy) | 4.0 - 4.2 | Triplet | 2H |

| -O-CH₃ (methoxy) | 3.3 - 3.5 | Singlet | 3H |

| -CH₂- (propoxy, middle) | 2.0 - 2.2 | Quintet | 2H |

| -CH₂-O- (propoxy) | 3.5 - 3.7 | Triplet | 2H |

| -CH₃ (pyridine) | 2.2 - 2.4 | Singlet | 3H |

| -CH₃ (acetate) | 2.0 - 2.2 | Singlet | 3H |

Justification of Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region. The H-5 proton is predicted to be downfield due to the anisotropic effect of the ring current and the influence of the adjacent nitrogen atom. The H-6 proton will be upfield relative to H-5.

-

Methylene Acetate Protons: The methylene protons adjacent to the acetate group are deshielded by the electronegative oxygen and the carbonyl group, hence their downfield shift.

-

Methoxypropoxy Protons: The protons of the methoxypropoxy group will exhibit characteristic shifts. The methylene group attached to the pyridine oxygen (-O-CH₂-) will be the most downfield of the propoxy chain. The terminal methoxy group will appear as a sharp singlet.

-

Methyl Protons: The methyl group on the pyridine ring and the methyl group of the acetate moiety are expected in the aliphatic region, with the acetate methyl protons typically appearing slightly upfield.[1][3]

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol ensures reproducibility and high-quality data.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A sweep width of 0 to 12 ppm is generally sufficient.

Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals.[2][4][5]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (acetate) | 170 - 172 |

| Pyridine C-2 | 155 - 158 |

| Pyridine C-4 | 160 - 163 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-3 | 120 - 123 |

| Pyridine C-5 | 108 - 110 |

| -CH₂- (acetate) | 65 - 68 |

| -O-CH₂- (propoxy) | 68 - 70 |

| -O-CH₃ (methoxy) | 58 - 60 |

| -CH₂- (propoxy, middle) | 28 - 30 |

| -CH₂-O- (propoxy) | 69 - 71 |

| -CH₃ (pyridine) | 12 - 15 |

| -CH₃ (acetate) | 20 - 22 |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon: The carbonyl carbon of the acetate group is highly deshielded and appears far downfield.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the oxygen (C-4) and the carbon adjacent to the nitrogen and bearing the acetate group (C-2) are expected to be the most downfield.[6][7][8]

-

Aliphatic Carbons: The carbons of the methoxypropoxy and acetate groups will appear in the aliphatic region, with those attached to oxygen atoms being more downfield.[9]

Experimental Protocol for ¹³C NMR Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz).

Sample Preparation: As described for ¹H NMR, though a higher concentration (20-50 mg) is preferable for a better signal-to-noise ratio.

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 512 to 2048 scans are typically required.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A sweep width of 0 to 200 ppm.

Processing: Similar to ¹H NMR processing, with the solvent peak used for referencing if TMS is not observed (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[10][11][12]

Predicted Mass Spectrum (ESI-MS)

-

Molecular Ion: The expected protonated molecular ion [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (253.29 g/mol ) plus the mass of a proton, resulting in an m/z of approximately 254.14.

-

Adducts: Sodium [M+Na]⁺ (m/z ≈ 276.12) and potassium [M+K]⁺ (m/z ≈ 292.09) adducts may also be observed.[13]

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragments.

Figure 2: Predicted major fragmentation pathways for this compound.

Explanation of Fragmentation:

-

Loss of Acetic Acid: A common fragmentation pathway for acetate esters is the loss of a neutral acetic acid molecule.[14][15][16]

-

Cleavage of the Ether Linkage: The bond between the pyridine ring and the methoxypropoxy group can cleave.

-

Loss of the Acetyl Group: The acetyl group can be lost as a ketene or an acylium ion.

-

Pyridine Ring Fragments: Further fragmentation can lead to characteristic ions of the substituted pyridine ring.[17][18][19]

Experimental Protocol for ESI-MS Acquisition

Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

Sample Preparation:

-

Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

Acquisition Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Source Temperature: 100-150 °C.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Mass Range: Scan from m/z 50 to 500.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be used to obtain a rich fragmentation spectrum.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H stretching | Aliphatic (CH₂, CH₃) |

| 1735 - 1750 | C=O stretching | Ester (acetate) |

| 1600 - 1580, 1500 - 1400 | C=C and C=N stretching | Pyridine ring |

| 1240 - 1260 | C-O stretching (asymmetric) | Ester (acetate) |

| 1050 - 1150 | C-O-C stretching | Ether (methoxypropoxy) |

Interpretation of Key Peaks:

-

C=O Stretch: A strong, sharp absorption band in the region of 1735-1750 cm⁻¹ is a definitive indicator of the ester carbonyl group.[21][22][23]

-

C-O Stretches: The spectrum will show strong bands for the C-O stretching of both the ester and the ether linkages. The ester C-O stretch is typically found at a higher wavenumber than the ether C-O-C stretch.[24][25][26]

-

Pyridine Ring Vibrations: The characteristic stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.[6][24][25]

Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

Thin Film (for oils): If the sample is an oil, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

KBr Pellet (for solids): If the sample is a solid, grind a small amount (1-2 mg) with about 100 mg of dry KBr powder and press into a transparent pellet.

-

Solution: A dilute solution in a solvent like chloroform can be used in a suitable IR cell.

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the pure solvent/KBr).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic characterization of this compound is crucial for its role in pharmaceutical synthesis. This guide has provided a comprehensive overview of the expected ¹H NMR, ¹³C NMR, MS, and IR data, grounded in established spectroscopic principles and supported by authoritative references. The detailed experimental protocols offer a framework for obtaining high-quality, reproducible data. By understanding the predicted spectral features and the rationale behind them, researchers and analytical scientists can confidently identify and characterize this important compound, ensuring the quality and integrity of the active pharmaceutical ingredients it is used to produce.

References

-

Reddy, G. M., Bhaskar, B. V., Reddy, P. P., Sudhakar, P., Babu, J. M., Vyas, K., ... & Mukkanti, K. (2007). Identification and characterization of potential impurities of rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 43(4), 1262-1269. [Link]

- Katritzky, A. R., & Ambler, A. P. (1963). Infrared Spectral-Structural Correlations of Some Substituted Pyridines. Physical Methods in Heterocyclic Chemistry, 2, 161-360.

- Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectra of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics, 13(10), 439-449.

- Spinner, E. (1963). The vibrational spectra of substituted pyridines. Journal of the Chemical Society (Resumed), 3860-3870.

-

Reddy, B. R., Goud, T. V., Nagamani, N., Alagudurai, A., Murugan, R., Parthasarathy, K., ... & Saravanan, S. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. Journal of Chemical and Pharmaceutical Research, 4(1), 130-139. [Link]

-

Srinivasu, M. K., Reddy, G. M., & Mukkanti, K. (2010). Identification, isolation and characterization of new impurity in rabeprazole sodium. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 620-624. [Link]

-

Reddy, G. M., Reddy, B. M., & Kumar, P. A. (2008). Identification and synthesis of potential impurities of rabeprazole sodium. ResearchGate. [Link]

-

Nature. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. [Link]

-

PubMed. Improved quantitative determination of (R)- and (S)-rabeprazole sodium and its metabolites in rat plasma by LC-MS/MS and its application to a toxicokinetic study. [Link]

-

PubChem. Rabeprazole | C18H21N3O3S | CID 5029. [Link]

-

Veeprho. Rabeprazole Related Compound 1 | CAS 117977-19-2. [Link]

-

De-code. 2-Acetyloxymethyl-3-methyl-4-(methoxypropoxy)pyridine. [Link]

-

PubChem. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. [Link]

-

PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]

-

DR JCR BIO. 4-(3-Methoxypropoxy)-3-methylpyridine-2-carboxylic acid | 1163685-31-1. [Link]

-

Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. 3-Methoxycarbonyl-2-(4-methylphenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]

Sources

- 1. 2-(ACETOXYMETHYL)4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE | 117977-19-2 [chemicalbook.com]

- 2. 2-Acetyloxymethyl-3-methyl-4-(methoxypropoxy)pyridine | De-code [de-code.co.in]

- 3. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride | CAS No- 675198-19-3 | NA [chemicea.com]

- 4. 3D-FA147800 - 2-acetoxymethyl4-3-methoxypropoxy-3-methylpy… [cymitquimica.com]

- 5. (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methanol Hydrochloride [lgcstandards.com]

- 6. Infrared Spectral-Structural Correlations of Some Substituted Pyridines [opg.optica.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 117977-19-2 CAS MSDS (2-(ACETOXYMETHYL)4-(3-METHOXYPROPOXY)-3-METHYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 10. drjcrbio.com [drjcrbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Site-specific activation of the proton pump inhibitor rabeprazole by tetrathiolate zinc centres - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Identification and characterization of potential impurities of rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. a2bchem.com [a2bchem.com]

- 17. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 18. Identification, isolation and characterization of new impurity in rabeprazole sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 21. spiedigitallibrary.org [spiedigitallibrary.org]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. veeprho.com [veeprho.com]

- 24. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol | C11H17NO3 | CID 10465749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones | MDPI [mdpi.com]

- 26. 2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio… [cymitquimica.com]

The Crucial Role of (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl Acetate in the Synthesis of Rabeprazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole, a proton pump inhibitor (PPI), is a cornerstone in the treatment of acid-related gastrointestinal disorders. Its efficacy lies in the irreversible inhibition of the H+/K+-ATPase in gastric parietal cells[1]. The industrial synthesis of Rabeprazole is a multi-step process, demanding high purity and efficiency at each stage. A pivotal intermediate in one of the established synthetic routes is (4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl acetate. This technical guide provides a comprehensive overview of the synthesis, utilization, and significance of this key intermediate, offering field-proven insights for researchers and professionals in drug development.

The Synthetic Landscape of Rabeprazole: A Strategic Overview

The synthesis of Rabeprazole typically commences from 2,3-dimethylpyridine, which undergoes a series of transformations to build the substituted pyridine core of the final drug molecule. The journey from this simple starting material to the complex Rabeprazole structure involves several key intermediates, with this compound playing a crucial role in functionalizing the 2-methyl group of the pyridine ring.

The overall synthetic strategy can be visualized as follows:

Caption: Experimental workflow for Rabeprazole synthesis.

Conclusion

This compound is a well-established and important intermediate in the synthesis of Rabeprazole. Understanding the chemistry behind its formation via the Boekelheide rearrangement and its subsequent conversion provides valuable insights into the strategic functionalization of the pyridine core of this widely used proton pump inhibitor. While more direct synthetic routes are now available, the pathway involving the acetate intermediate remains a testament to the ingenuity of process chemistry in the development of life-saving pharmaceuticals. This guide has provided a detailed technical overview to aid researchers and professionals in their understanding and potential optimization of Rabeprazole synthesis.

References

-

An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research. [Link]

-

Reddy, P. R., et al. (2009). An improved process for the production of rabeprazole sodium substantially free from the impurities. Organic Process Research & Development, 13(5), 896-899. [Link]

- A penetrative review of past-practiced strategies to synthesize Rabeprazole (proton pump inhibitor drug) and its related compounds.

-

an efficient synthesis fo rabeprazole. ResearchGate. [Link]

-

Identification and synthesis of potential impurities of rabeprazole sodium. PubMed. [Link]

-